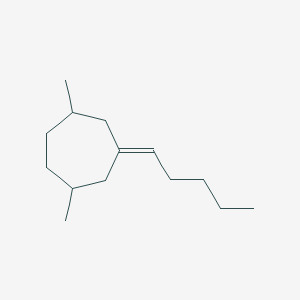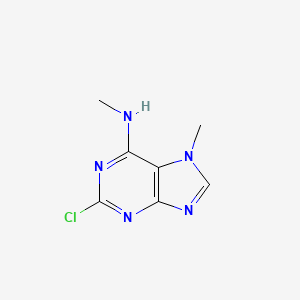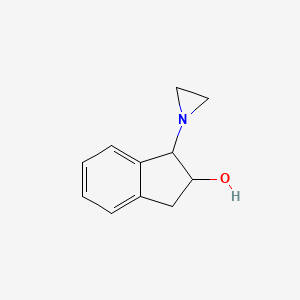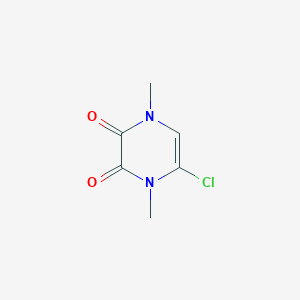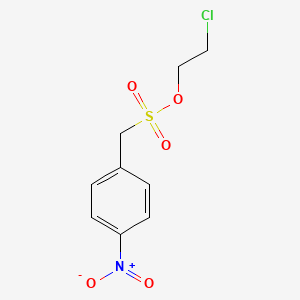
2-Chloroethyl (4-nitrophenyl)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl (4-nitrophenyl)methanesulfonate is an organic compound with the molecular formula C9H10ClNO5S It is a derivative of methanesulfonic acid and is characterized by the presence of a chloroethyl group and a nitrophenyl group attached to the methanesulfonate moiety
Méthodes De Préparation
The synthesis of 2-Chloroethyl (4-nitrophenyl)methanesulfonate typically involves the reaction of 2-chloroethanol with methanesulfonyl chloride in the presence of a base, followed by nitration of the resulting product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
2-Chloroethyl (4-nitrophenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonate moiety, leading to the formation of sulfone derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, hydrogen gas with palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Chloroethyl (4-nitrophenyl)methanesulfonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloroethyl (4-nitrophenyl)methanesulfonate involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This alkylation can affect various molecular targets, including DNA, proteins, and enzymes, thereby influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
2-Chloroethyl (4-nitrophenyl)methanesulfonate can be compared with other similar compounds such as:
2-Chloroethyl methanesulfonate: Lacks the nitrophenyl group and is primarily used as an alkylating agent.
Methyl methanesulfonate: Contains a methyl group instead of a chloroethyl group and is used in mutagenesis studies.
2-Chloro-4-nitrophenyl methanesulfonate: Similar structure but with different substitution patterns on the aromatic ring.
Propriétés
Numéro CAS |
85650-20-0 |
|---|---|
Formule moléculaire |
C9H10ClNO5S |
Poids moléculaire |
279.70 g/mol |
Nom IUPAC |
2-chloroethyl (4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C9H10ClNO5S/c10-5-6-16-17(14,15)7-8-1-3-9(4-2-8)11(12)13/h1-4H,5-7H2 |
Clé InChI |
RMZMIJDYXUBEAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CS(=O)(=O)OCCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


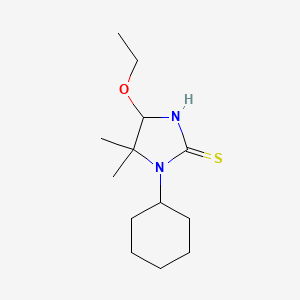
![8-(3-Bromopropyl)-1,3-dimethyl-2,3,4,6,7,8-hexahydro-1H-imidazo[2,1-f]purine-2,4-dione](/img/structure/B14000387.png)
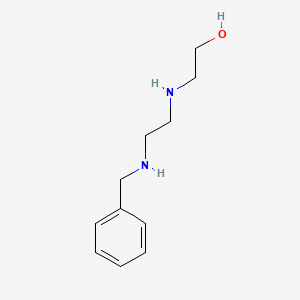
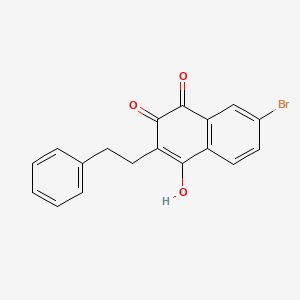
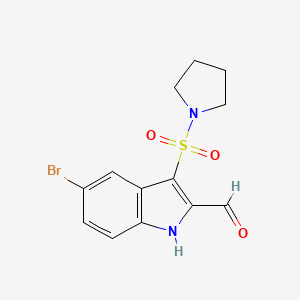
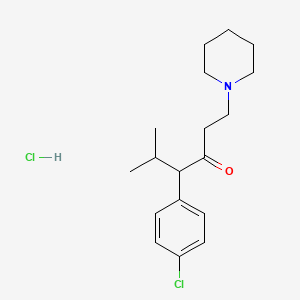
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
